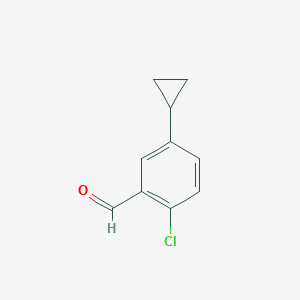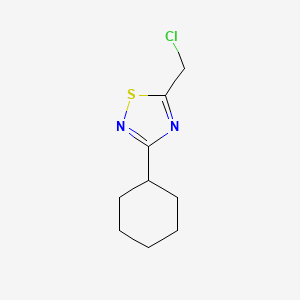![molecular formula C9H17N B13188063 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine is a bicyclic amine compound with the molecular formula C₉H₁₇N. This compound features a bicyclo[3.2.0]heptane ring system, which is a seven-membered ring fused with a three-membered ring, and an ethanamine group attached to the sixth carbon of the bicyclic structure. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the chemoenzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . This process yields both enantiomers of bicyclo[3.2.0]hept-2-en-6-one, which can then be further functionalized to obtain the desired amine compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing production costs and environmental impact. The use of biocatalysts, such as lipases, is common in these processes due to their high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-1-amine: This compound has a similar bicyclic structure but with a different ring fusion pattern.
Bicyclo[2.2.1]heptan-2-amine: Another related compound with a different bicyclic framework.
Uniqueness
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine is unique due to its specific bicyclic structure and the position of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-(6-bicyclo[3.2.0]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-5-4-8-6-7-2-1-3-9(7)8/h7-9H,1-6,10H2 |
InChI Key |
IIPYORKURMFBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


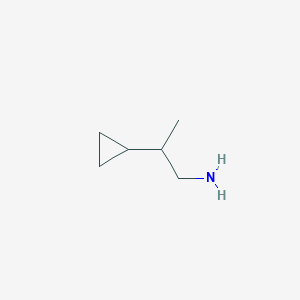
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)
![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
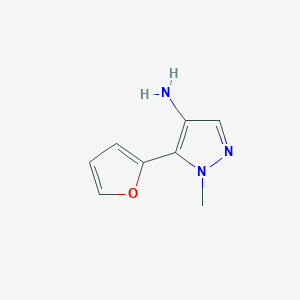

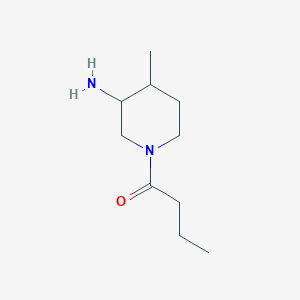
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)



![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
